![molecular formula C19H19FO4 B13444584 (S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate is an organic compound that features a biphenyl structure with a fluorine atom and an acetoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetoxyethyl 2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Acetoxyethyl Group Addition: The final step involves the esterification of the biphenyl compound with (S)-1-acetoxyethyl propanoate under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-1-Acetoxyethyl 2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxyethyl group may facilitate the compound’s binding to these targets, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: Lacks the acetoxyethyl group, making it less reactive in certain biological contexts.
1-Acetoxyethyl biphenyl: Does not contain the fluorine atom, which may affect its chemical reactivity and biological activity.
Uniqueness
(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate is unique due to the presence of both the fluorine atom and the acetoxyethyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H19FO4 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1S)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3/t12?,14-/m0/s1 |
InChI Key |
ALIVXCSEERJYHU-PYMCNQPYSA-N |
Isomeric SMILES |
C[C@@H](OC(=O)C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


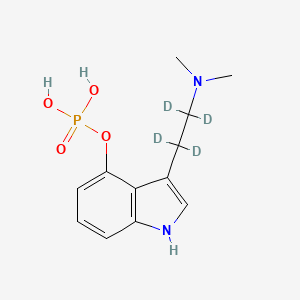
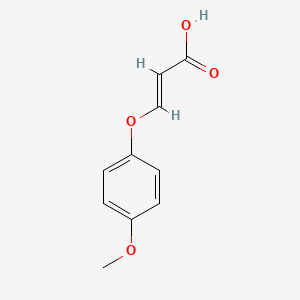
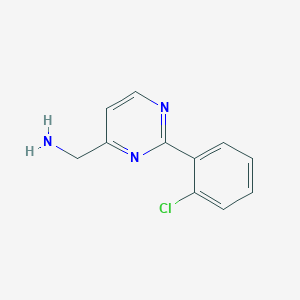
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
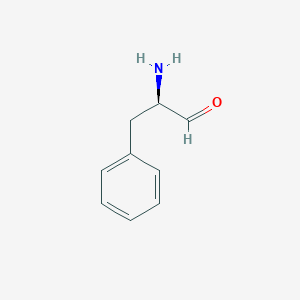

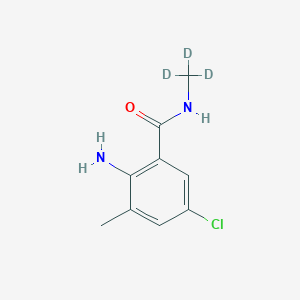
![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)


![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
